molecular formula C10H15NO B13053433 (S)-(2-(1-Aminopropyl)phenyl)methanol

(S)-(2-(1-Aminopropyl)phenyl)methanol

Cat. No.: B13053433
M. Wt: 165.23 g/mol
InChI Key: BYRWKULCJOQFRU-JTQLQIEISA-N
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Description

(S)-(2-(1-Aminopropyl)phenyl)methanol is a chiral compound with the molecular formula C10H15NO It is characterized by the presence of an amino group attached to a propyl chain, which is further connected to a phenyl ring and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(2-(1-Aminopropyl)phenyl)methanol typically involves the reduction of the corresponding ketone precursor. One common method is the asymmetric reduction of (S)-2-(1-aminopropyl)phenyl ketone using a chiral catalyst. The reaction conditions often include the use of hydrogen gas and a metal catalyst such as palladium on carbon (Pd/C) under mild temperatures and pressures.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the isolation of the desired enantiomer with high optical purity.

Chemical Reactions Analysis

Types of Reactions

(S)-(2-(1-Aminopropyl)phenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.

Major Products Formed

    Oxidation: Formation of (S)-(2-(1-Aminopropyl)phenyl)aldehyde or (S)-(2-(1-Aminopropyl)phenyl)carboxylic acid.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of brominated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

(S)-(2-(1-Aminopropyl)phenyl)methanol has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.

    Medicine: Explored for its pharmacological properties, including potential use as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-(2-(1-Aminopropyl)phenyl)methanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, influencing their activity. The phenyl ring can participate in π-π interactions, enhancing binding affinity. The methanol group can also contribute to the overall binding through hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

  • ®-(2-(1-Aminopropyl)phenyl)methanol
  • (S)-(2-(1-Aminopropyl)phenyl)ethanol
  • (S)-(2-(1-Aminopropyl)phenyl)propanol

Uniqueness

(S)-(2-(1-Aminopropyl)phenyl)methanol is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer ®-(2-(1-Aminopropyl)phenyl)methanol. The presence of the methanol group also distinguishes it from other similar compounds, potentially leading to unique reactivity and applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

[2-[(1S)-1-aminopropyl]phenyl]methanol

InChI

InChI=1S/C10H15NO/c1-2-10(11)9-6-4-3-5-8(9)7-12/h3-6,10,12H,2,7,11H2,1H3/t10-/m0/s1

InChI Key

BYRWKULCJOQFRU-JTQLQIEISA-N

Isomeric SMILES

CC[C@@H](C1=CC=CC=C1CO)N

Canonical SMILES

CCC(C1=CC=CC=C1CO)N

Origin of Product

United States

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